5-ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one
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Overview
Description
5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone typically involves multiple steps. One common method includes the reaction of 5-ethoxy-2-pyrrolidinone with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole: Shares the nitrophenyl group but differs in the core structure.
1,2,4-Triazole-containing compounds: Have similar heterocyclic structures and are used in various pharmaceutical applications.
Uniqueness
5-Ethoxy-1-((4-nitrophenyl)sulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and pyrrolidinone ring differentiate it from other similar compounds, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
111711-48-9 |
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Molecular Formula |
C12H14N2O6S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
5-ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-5-3-9(4-6-10)14(16)17/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
JRUPWSVHCWERNT-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
5-ethoxy-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one |
Origin of Product |
United States |
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